Podophyllotoxin
Overview
Description
Podophyllotoxin is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple) . It is known for its potent antimitotic and antiviral properties, making it a valuable compound in both traditional and modern medicine .
Mechanism of Action
Podophyllotoxin, also known as Podofilox, is a potent bioactive compound derived from the roots of podophyllum plants . It has been used for its antiviral and antitumor properties .
Target of Action
This compound primarily targets Tubulin alpha-4A chain , Tubulin beta chain , and DNA topoisomerase 2-alpha . These proteins play crucial roles in cell division and DNA replication, making them key targets for antitumor and antiviral therapies .
Mode of Action
It appears to bind and inhibittopoisomerase II during the late S and early G2 stage of the cell cycle . The drug may bind and stabilize the temporary break caused by the enzyme, disrupting the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication .
Biochemical Pathways
This compound affects the cell cycle, specifically the G2/M phase . It induces cell cycle arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . This disruption of normal cell cycle progression can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The absolute bioavailability of this compound was found to be 12.4% in rats . It’s worth noting that the pharmacokinetic parameters within each dose level showed profound variation .
Result of Action
This compound acts by preventing viral wart cells from dividing and multiplying . Eventually, all the wart cells die and new healthy cells grow in their place . It’s also used to remove certain types of warts on the outside skin of the genital areas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light intensity may play a regulatory role in enhancing flavonoid accumulation that allows Sinopodophyllum hexandrum, a plant source of this compound, to adapt to elevated-altitude coupled with high light intensity . Additionally, topographical factors can affect the suitability index and this compound content of Sinopodophyllum hexandrum .
Biochemical Analysis
Biochemical Properties
Podophyllotoxin interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with key enzymes in the biosynthetic pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Podophyllotoxin can be synthesized through various chemical routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to achieve the desired structure . The synthesis typically requires specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, followed by purification processes. The extraction is usually carried out using solvents like ethanol or methanol, and the crude extract is then subjected to chromatographic techniques to isolate pure this compound . Advances in biotechnology have also explored microbial production methods to enhance yield and sustainability .
Chemical Reactions Analysis
Types of Reactions: Podophyllotoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form podophyllotoxone, a compound with altered biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
Major Products: The major products formed from these reactions include podophyllotoxone, dihydrothis compound, and various substituted derivatives, each with unique biological activities .
Scientific Research Applications
Podophyllotoxin has a wide range of scientific research applications:
Comparison with Similar Compounds
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another derivative with similar applications in cancer treatment.
Podophyllotoxone: An oxidized form of this compound with distinct biological activities.
Uniqueness: this compound is unique due to its dual action on microtubules and DNA topoisomerase II, providing a multifaceted approach to inhibiting cell proliferation . Its natural origin and structural complexity also make it a valuable lead compound for the development of new therapeutic agents .
Properties
IUPAC Name |
(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-XVVDYKMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045645 | |
Record name | Podofilox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM], Solid | |
Record name | Podofilox | |
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Record name | Podofilox | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform., In water, 150 mg/L at 25 °C /Estimated/, 1.14e-01 g/L | |
Record name | Podofilox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01179 | |
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Record name | PODOFILOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |
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Record name | Podofilox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
8.3X10-15 mm Hg at 25 °C /Estimated/ | |
Record name | PODOFILOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |
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Mechanism of Action |
The exact mechanism of action is not well understood. It does appear, however, that it and its derivatives may bind and inhibit topoisomerase II during the late S and early G2 stage. The drug may bind and stabilize the temporary break caused by the enzyme. This disrupts the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication, The exact mechanism of action for podofilox is unknown. Podofilox is a potent mitotoxic agent that inhibits cell mitosis; cell division stops, other cellular processes are impaired, necrosis occurs, and the affected tissues gradually erode. | |
Record name | Podofilox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01179 | |
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Record name | PODOFILOX | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solvated crystals | |
CAS No. |
518-28-5, 9000-55-9, 477-47-4 | |
Record name | Podophyllotoxin | |
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Record name | Podofilox [USAN] | |
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Record name | Podofilox | |
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Record name | 1,3,3a,4,9,9a-hexahydro-9-hydroxy-6,7-(methylenedioxy)-4-(3',4',5'-trimethoxyphenyl)benz[f]isobenzofuran-3-one | |
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Record name | Podofilox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |
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Melting Point |
114-118 °C, 183 °C, MP: 114-118 °C (effervescence), 228 °C | |
Record name | Podofilox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01179 | |
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Record name | PODOFILOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Podofilox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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